molecular formula C11H8N2O3 B2396534 2-(Pyridin-3-yloxy)pyridine-4-carboxylic acid CAS No. 1094402-21-7

2-(Pyridin-3-yloxy)pyridine-4-carboxylic acid

Cat. No.: B2396534
CAS No.: 1094402-21-7
M. Wt: 216.196
InChI Key: WJUFTJRKJXPASR-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yloxy)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound features a pyridine ring substituted with a carboxylic acid group at the 4-position and a pyridin-3-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yloxy)pyridine-4-carboxylic acid typically involves the reaction of pyridine-4-carboxylic acid with pyridin-3-ol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yloxy)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyridin-3-yloxy)pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which 2-(Pyridin-3-yloxy)pyridine-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: Similar in structure but with the carboxylic acid group at the 2-position.

    Pyridine-3-carboxylic acid:

    Pyridine-4-carboxylic acid:

Uniqueness

2-(Pyridin-3-yloxy)pyridine-4-carboxylic acid is unique due to the presence of both a pyridin-3-yloxy group and a carboxylic acid group on the pyridine ring

Properties

IUPAC Name

2-pyridin-3-yloxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15)8-3-5-13-10(6-8)16-9-2-1-4-12-7-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUFTJRKJXPASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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